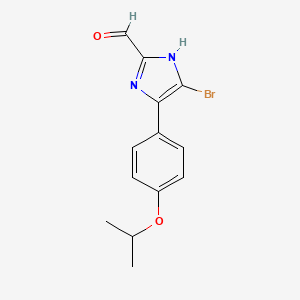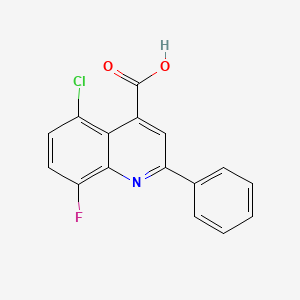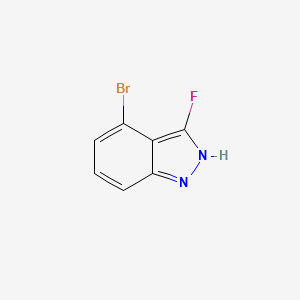![molecular formula C6H15O5P B13706537 Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C6H15O5P. It is characterized by the presence of a phosphonate group attached to a hydroxy-substituted propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 3-hydroxy-2-(hydroxymethyl)propionaldehyde under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the phosphite attacks the aldehyde group, followed by hydrolysis to yield the desired phosphonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to yield alcohols or alkanes.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various phosphonate esters.
Applications De Recherche Scientifique
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as osteoporosis and cancer.
Industry: Utilized in the production of flame retardants, plasticizers, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its phosphonate group can mimic phosphate groups, allowing it to interfere with phosphorylation processes in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Glyphosate: A widely used herbicide with a phosphonate group.
Ethephon: A plant growth regulator containing a phosphonate moiety.
Uniqueness
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate is unique due to its specific hydroxy-substituted propyl chain, which imparts distinct chemical and biological properties. This structural feature allows for targeted interactions with biological molecules and enhances its versatility in various applications .
Propriétés
Formule moléculaire |
C6H15O5P |
|---|---|
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
2-(dimethoxyphosphorylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C6H15O5P/c1-10-12(9,11-2)5-6(3-7)4-8/h6-8H,3-5H2,1-2H3 |
Clé InChI |
HXHVTHYFWCCWKK-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(CO)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




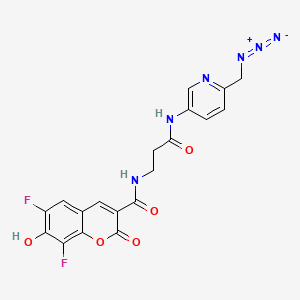
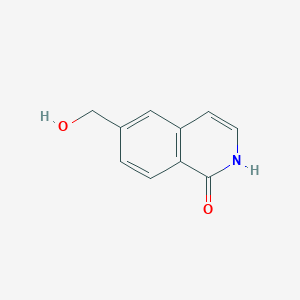
![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)

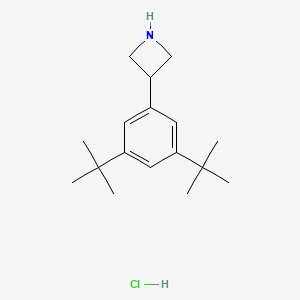

![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)

